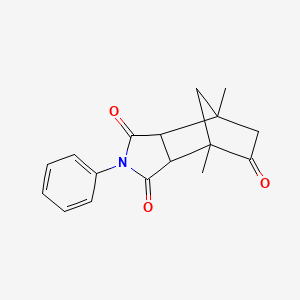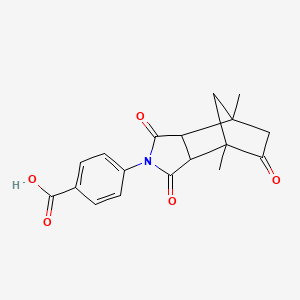![molecular formula C22H25N3O4S B11514317 6-tert-butyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11514317.png)
6-tert-butyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-TERT-BUTYL-2-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a nitrophenyl group, and a tert-butyl substituent
Preparation Methods
The synthesis of 6-TERT-BUTYL-2-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzothiophene core and the introduction of the nitrophenyl and tert-butyl groups. The synthetic route typically involves the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiophene ring.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, followed by coupling reactions to attach it to the benzothiophene core.
Formation of the Amide Bond: The final step involves the formation of the amide bond through condensation reactions between the carboxylic acid group on the benzothiophene core and the amine group on the nitrophenyl moiety.
Chemical Reactions Analysis
6-TERT-BUTYL-2-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core and the nitrophenyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced by other functional groups.
Condensation: The amide bond formation is a key condensation reaction in the synthesis of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution and condensation reactions.
Scientific Research Applications
6-TERT-BUTYL-2-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-2-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzothiophene core may also play a role in the compound’s biological activity by interacting with cellular components and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 6-TERT-BUTYL-2-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include:
- Ethyl 6-tert-butyl-2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- (6S)-6-tert-butyl-2-[(2Z)-3-(3-nitrophenyl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
These compounds share similar structural features but differ in specific substituents or stereochemistry, which can affect their chemical and biological properties
Properties
Molecular Formula |
C22H25N3O4S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
6-tert-butyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H25N3O4S/c1-22(2,3)14-8-9-16-17(12-14)30-21(19(16)20(23)27)24-18(26)10-7-13-5-4-6-15(11-13)25(28)29/h4-7,10-11,14H,8-9,12H2,1-3H3,(H2,23,27)(H,24,26)/b10-7+ |
InChI Key |
LUYGWVDBSGOOKN-JXMROGBWSA-N |
Isomeric SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{3-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]propyl}-N,N-dimethylimidoformamide](/img/structure/B11514235.png)
![6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N'-(4-fluoro-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11514236.png)




![7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11514265.png)
![N-tert-butyl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514266.png)
![4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide](/img/structure/B11514269.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}thiophene-2-carboxamide](/img/structure/B11514274.png)
![2-(4-{[(6-Chloropyridin-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11514277.png)
![1-[4-(4-Benzyl-piperazine-1-sulfonyl)-phenyl]-ethanone](/img/structure/B11514288.png)
![2-(2,4-Dimethylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11514297.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-5-[(E)-2-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11514300.png)
